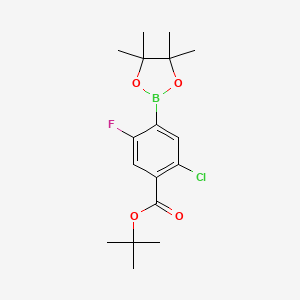

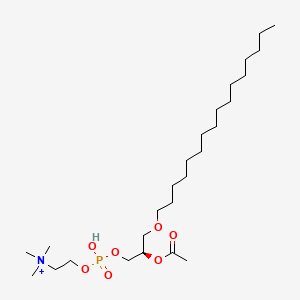

1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE

Vue d'ensemble

Description

- Son nom chimique est dérivé de ses composants structuraux, mais pour plus de clarté, nous l’appellerons PAF C-16-d4 tout au long de cet article.

PAF C-16-d4: est un composé organique synthétique ayant une structure complexe. Il appartient à la catégorie des composés hétérocycliques.

Mécanisme D'action

Cibles: interagit probablement avec des récepteurs ou des enzymes spécifiques.

Voies: Il peut moduler les voies de signalisation, affectant les réponses cellulaires ou l’expression génique.

Méthodes De Préparation

Voies de synthèse: La synthèse de implique plusieurs étapes. Une approche courante consiste en des réactions en plusieurs étapes à partir de précurseurs plus simples.

Conditions de réaction: Ces réactions se produisent généralement dans des conditions contrôlées de température et de pression, souvent en utilisant des catalyseurs ou des réactifs.

Production industrielle: Bien que ne soit pas largement produit industriellement, des laboratoires de recherche synthétisent pour des investigations scientifiques.

Analyse Des Réactions Chimiques

Types de réactions: subit diverses réactions, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants: Les réactifs spécifiques dépendent de la transformation souhaitée. Par exemple

Produits majeurs: Ces réactions produisent des dérivés avec des groupes fonctionnels ou des chaînes latérales modifiés.

Applications De Recherche Scientifique

Chimie: Les chercheurs étudient

Biologie: Il peut servir de sonde dans des études biologiques en raison de ses interactions spécifiques avec les composants cellulaires.

Médecine: Enquêter sur ses propriétés pharmacologiques, ses effets thérapeutiques potentiels ou sa toxicité.

Industrie: Applications industrielles limitées, mais sa réactivité pourrait inspirer de nouveaux matériaux ou procédés.

Comparaison Avec Des Composés Similaires

Unicité: se distingue par sa structure et sa réactivité spécifiques.

Composés similaires: Bien que ne soient pas identiques, les composés apparentés comprennent et .

N’oubliez pas que PAF C-16-d4 reste un domaine de recherche en cours, et son plein potentiel attend une exploration plus approfondie

Propriétés

IUPAC Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding PAF C-18?

A1: The research paper focuses on developing a novel analytical method to measure PAF C-18 and indirectly assess the activity of its metabolizing enzyme, PAF acetylhydrolase (PAF-AH), in human plasma. [] The researchers utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose. They highlight the importance of this method for studying drug allergies, as PAF C-18 is a known mediator in allergic reactions. []

Q2: Can you elaborate on the analytical method developed and its significance?

A2: The researchers developed a highly sensitive and specific LC-MS/MS method to quantify PAF C-18 in human plasma. [] This method involves extracting PAF C-18 from plasma samples and analyzing it using LC-MS/MS. The study demonstrated that the method exhibits excellent linearity, precision, and recovery for PAF C-18 quantification. [] Furthermore, the researchers demonstrated that by measuring the decline of exogenously added PAF C-18 in plasma over time, the activity of the enzyme PAF-AH could be indirectly evaluated. [] This indirect assessment is valuable because PAF-AH plays a crucial role in inactivating PAF C-18, thereby regulating its biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)

![(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B593883.png)

![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)

![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)